Tridecanol
Overview
Description
Tridecan-1-ol: is a long-chain primary fatty alcohol with the chemical formula C13H28O . It is a colorless, waxy solid at room temperature and is practically insoluble in water . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecan-1-ol can be synthesized through the hydrogenation of tridecanoic acid or tridecanal . The hydrogenation process involves the reduction of the carboxylic acid or aldehyde group to a hydroxyl group using hydrogen gas in the presence of a catalyst such as palladium or nickel .
Industrial Production Methods: In industrial settings, tridecan-1-ol is often produced via the oxo process . This process involves the hydroformylation of dodecenes (C12 alkenes) with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield tridecan-1-ol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridecan-1-ol can be oxidized to tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to tridecane using strong reducing agents like lithium aluminum hydride.
Substitution: Tridecan-1-ol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Tridecanoic acid
Reduction: Tridecane
Substitution: Tridecyl chloride
Scientific Research Applications
Tridecan-1-ol has a variety of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of tridecan-1-ol involves its interaction with lipid membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be metabolized by alcohol dehydrogenases to form tridecanoic acid, which can further participate in various metabolic pathways .
Comparison with Similar Compounds
Dodecan-1-ol (C12H26O): Similar in structure but with one less carbon atom. It has similar physical properties and applications.
Tetradecan-1-ol (C14H30O): Similar in structure but with one more carbon atom. It also shares similar uses and properties.
Hexadecan-1-ol (C16H34O): A longer-chain fatty alcohol with similar applications in industry and research.
Uniqueness: Tridecan-1-ol is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in surfactants, lubricants, and emulsifiers .
Properties
IUPAC Name |
tridecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRVVPUIAFSTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Record name | TRIDECANOL | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
22758-82-3 (tri-aluminum salt) | |
Record name | 1-Tridecanol | |
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DSSTOX Substance ID |
DTXSID2021947 | |
Record name | 1-Tridecanol | |
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Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tridecanol is an oily liquid; colorless; mild, pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid or solid; [ICSC] White solid; [MSDSonline], Colorless liquid with a pleasant odor; [HSDB], Solid, COLOURLESS OILY LIQUID OR CRYSTALS. | |
Record name | TRIDECANOL | |
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Boiling Point |
525 °F at 760 mmHg (USCG, 1999), 152 °C at 14 mm Hg, 155.00 to 156.00 °C. @ 15.00 mm Hg, 274 °C | |
Record name | TRIDECANOL | |
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Record name | 1-TRIDECANOL | |
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Source | Human Metabolome Database (HMDB) | |
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Flash Point |
250 °F (USCG, 1999), 121 °C, 250 °F (121 °C) (Open cup), 121 °C o.c. (mixed isomers) | |
Record name | TRIDECANOL | |
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Record name | 1-Tridecanol | |
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Record name | 1-TRIDECANOL | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL & IN ETHER /1-TRIDECANOL/, Sol in ethanol, ether, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |
Record name | TRIDECANOL | |
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Record name | 1-TRIDECANOL | |
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Record name | 1-TRIDECANOL | |
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Density |
0.846 at 68 °F (USCG, 1999) - Less dense than water; will float, VAPOR DENSITY: 6.9 (AIR= 1) /COMMERCIAL MIXTURE/, 0.8223 at 31 °C/4 °C, Relative density (water = 1): 0.8 | |
Record name | TRIDECANOL | |
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Record name | TRIDECANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |
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Record name | 1-TRIDECANOL | |
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Record name | 1-TRIDECANOL | |
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Vapor Density |
6.9 (Air = 1), Relative vapor density (air = 1): 6.9 | |
Record name | 1-TRIDECANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |
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Record name | 1-TRIDECANOL | |
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Vapor Pressure |
3.62 mmHg at 260 °F (USCG, 1999), 0.000436 [mmHg], 4.36X10-4 mm Hg at 25 °C | |
Record name | TRIDECANOL | |
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Color/Form |
WATER WHITE LIQ, Crystals from alcohol | |
CAS No. |
26248-42-0, 112-70-9, 80206-82-2 | |
Record name | TRIDECANOL | |
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Record name | Tridecanol | |
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Record name | TRIDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-TRIDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-TRIDECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
32.5 °C, Heat Fusion at Melting point = 4.5120X10+7 J/kmol (for the beta form), 32.00 to 33.00 °C. @ 760.00 mm Hg, 30-32 °C | |
Record name | 1-TRIDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tridecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-TRIDECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tridecanol?
A1: this compound, also known as 1-Tridecanol, has a molecular formula of C13H28O and a molecular weight of 200.36 g/mol.
Q2: Does this compound exhibit any specific spectroscopic characteristics?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, common techniques like FT-IR and HPLC have been employed for characterization. For instance, FT-IR has been used to characterize iso-Tridecanol polyoxyethylene ether phosphate. []
Q3: What is the solubility of this compound in different solvents?
A3: this compound exhibits varying solubilities. It displays limited solubility in water, while being more soluble in organic solvents like ethanol and n-dodecane. This solubility behavior influences its applications and formulation strategies. [, , ]
Q4: Does this compound possess any insecticidal or insect-repellent properties?
A4: Yes, research indicates that this compound exhibits both biting deterrent and insecticidal activity against mosquitoes (Aedes aegypti) and azalea lace bugs (Stephanitis pyrioides). Notably, 1-Tridecanol demonstrated repellent activity comparable to DEET in human-based cloth patch bioassays. []
Q5: Is this compound a component of any insect pheromones?
A5: Yes, this compound derivatives play a role in insect pheromone communication. For example, (Z)-9-tricosene, synthesized from 1-Tridecanol, acts as a sex pheromone for the house fly (Musca domestica). []
Q6: How does this compound influence the behavior of the pine sawfly Diprion jingyuanensis?
A6: The propionate ester of 3,7-dimethyl-2-Tridecanol is identified as the sex pheromone of the pine sawfly Diprion jingyuanensis. Specifically, a blend of two threo-isomers of this ester acts synergistically to attract males, showcasing the importance of stereochemistry in pheromone activity. []
Q7: What are the common applications of this compound derivatives in chemical synthesis?
A7: this compound serves as a valuable starting material for synthesizing various compounds. For instance, it is used in the production of iso-Tridecanol polyoxyethylene ether, a surfactant with applications in the cleaning industry. []
Q8: How is this compound utilized in the synthesis of diesters?
A8: this compound, often in combination with Decanol, is reacted with phthalic acid or its derivatives to produce diester mixtures. These mixtures find application as plasticizers in molding compositions. []
Q9: Can this compound be used to modify the properties of other compounds?
A9: this compound acts as a phase modifier in extraction processes involving tri-n-octylamine. This modification impacts the extraction efficiency and stability of the solvent system, highlighting its role in influencing chemical processes. []
Q10: What is the environmental fate and impact of this compound?
A10: While specific data on this compound's environmental degradation is limited in the provided research, its presence in indoor dust has been linked to potential health concerns. Further research is crucial to fully assess its long-term ecological impact. [, ]
Q11: How does this compound interact with ozone in the atmosphere?
A11: Research suggests that this compound exhibits a low reaction probability with ozone, indicating its relatively slow degradation in the atmosphere compared to unsaturated compounds. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.